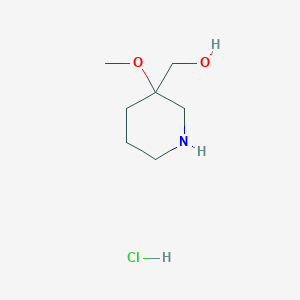
1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine derivatives are an important class of compounds with a wide range of applications in medicinal chemistry and organic synthesis. They serve as key building blocks in the synthesis of various pharmaceutical and bioactive molecules. The structural versatility and reactivity of piperidine rings make them valuable in the design of new chemical entities with desired biological activities.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions, including cyclization, substitution, and functionalization processes. For instance, the synthesis of specific piperidine derivatives has been achieved through radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, demonstrating a novel approach to 2,4-disubstituted piperidines. This method highlights the utility of radical intermediates in constructing complex piperidine frameworks with high diastereoselectivity (Gandon et al., 2006).
Molecular Structure Analysis
Piperidine derivatives exhibit a range of molecular geometries and conformations, significantly influenced by their substitution patterns. X-ray crystallography studies reveal that these compounds can adopt various conformations, including chair and half-chair, depending on the nature of the substituents and the intramolecular interactions present. The crystal and molecular structure analysis of specific piperidine derivatives, such as ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate, provides insights into the conformational preferences and stabilizing interactions within these molecules (Aridoss et al., 2010).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, including substitution, addition, and cyclization reactions. Their reactivity is influenced by the electronic and steric properties of substituents attached to the piperidine ring. For example, substitution reactions of 2-phenylsulphonyl-piperidines with carbon nucleophiles have been employed in the synthesis of natural product alkaloids, demonstrating the synthetic utility of piperidine derivatives in complex molecule construction (Brown et al., 1991).
科学的研究の応用
Analytical Chemistry
- A study developed a method for quantifying phencyclidine in body fluids using gas chromatography chemical ionization mass spectrometry. This method is significant for its high sensitivity and specificity, allowing the determination of very low concentrations of phencyclidine in body fluids (Lin et al., 1975).
Pharmaceutical Chemistry
- Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that substituting the benzamide with a bulky moiety in the para position led to a substantial increase in anti-acetylcholinesterase (anti-AChE) activity, indicating potential applications in pharmaceuticals (Sugimoto et al., 1990).
- Another study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This research highlights the role of piperidine derivatives in developing new anticancer therapies (Rehman et al., 2018).
Materials Science
- A study presented a new method for the preparation of 2-pyrrolidinylphosphinic acid and its homologues from 1-pyrroline trimer and bis(trimethylsilyl) phosphonite, demonstrating the versatility of piperidine derivatives in materials science (Jiao et al., 1994).
特性
IUPAC Name |
trimethyl-[2-(4-piperidin-1-ylphenyl)ethynyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NSi/c1-18(2,3)14-11-15-7-9-16(10-8-15)17-12-5-4-6-13-17/h7-10H,4-6,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIOEPQJLLAUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2497773.png)
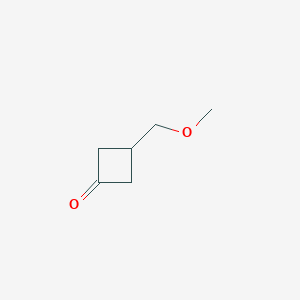
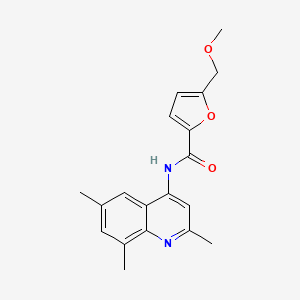
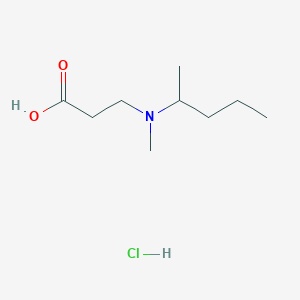
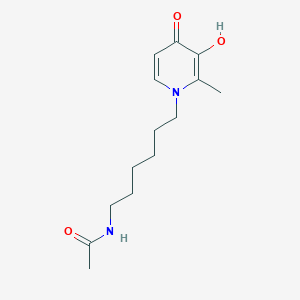
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)
![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)
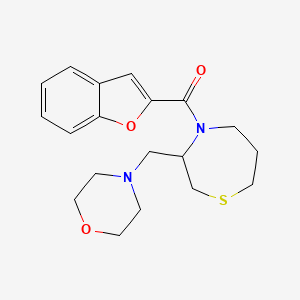


![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)
